![molecular formula C8H18N2O B126849 [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL CAS No. 155322-94-4](/img/structure/B126849.png)
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is a chiral compound with significant potential in various fields of scientific research. This compound features a piperazine ring substituted with an isopropyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of rhodium-catalyzed asymmetric hydrogenation, which provides high enantioselectivity and yield . The reaction is carried out under pressurized hydrogen gas in the presence of a chiral diphosphine ligand, such as [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf, and potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or esterified derivatives.
Wissenschaftliche Forschungsanwendungen
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Wirkmechanismus
The mechanism of action of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxymethyl group allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-2,5-Hexanediol: A versatile building block for fine chemicals and pharmaceuticals.
(2S,5S)-5-Hydroxypiperidine-2-carboxylate: A valuable precursor in the synthesis of β-lactam antibiotics.
Uniqueness
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable intermediate in asymmetric synthesis and drug development.
Eigenschaften
CAS-Nummer |
155322-94-4 |
---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
IGFQXSUAFLCMDP-JGVFFNPUSA-N |
SMILES |
CC(C)C1CNC(CN1)CO |
Isomerische SMILES |
CC(C)[C@H]1CN[C@@H](CN1)CO |
Kanonische SMILES |
CC(C)C1CNC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.